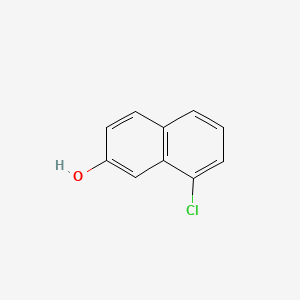

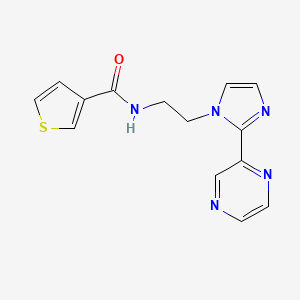

![molecular formula C16H15BrN2O4 B3008942 5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide CAS No. 921996-44-3](/img/structure/B3008942.png)

5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives has been explored through the Suzuki-Miyaura cross-coupling reaction. In one study, furan-2-carbonyl chloride and 4-bromoaniline were reacted in the presence of triethylamine to yield N-(4-bromophenyl)furan-2-carboxamide with an excellent yield of 94% . This compound was further arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base, producing various analogues with moderate to good yields ranging from 43% to 83% .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated through X-ray crystallographic analysis. For instance, the reaction of certain cyanopropoxy derivatives with potassium tert-butoxide led to the formation of 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines, which upon further reaction with aliphatic cyclic amines or imidazole and NaH, produced amino derivatives or a dihydrofuran ring cleaved product, respectively . The structural confirmation of these products was achieved through crystallographic methods .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in the context of their biological activities. The synthesized N-(4-bromophenyl)furan-2-carboxamide showed significant anti-bacterial activities against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . Additionally, the synthesized 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines were evaluated for their bronchodilator activity and effects on lipoprotein lipase mRNA expression, with one compound showing promising results as a bronchodilator .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide, benzo[b]furan-7-carboxamide, 2,3-dihydrobenzo[b]furan-7-carboxamide, and indole-5-carboxamide derivatives have been studied in relation to their serotonin 5-HT4 agonistic activity . The introduction of various substituents and construction of different skeletons significantly affected the agonistic activity. For example, the construction of the benzo[b]furan and 2,3-dihydrobenzo[b]furan skeletons enhanced the activity, while the indole skeleton caused a decrease in activity . The selectivity of these compounds was also confirmed as they were free from binding activity to other receptors such as dopamine D1, D2, serotonin 5-HT1, 5-HT2, and muscarine M1, M2 in vitro .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound is related to various synthesis processes and chemical properties. For instance, Sedgeworth and Proctor (1981) explored the synthesis of the 1,4-ethano-3-benzazepine ring system, highlighting the complexity of creating tricyclic ring systems similar to the one found in 5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide Sedgeworth & Proctor, 1981.

- Additionally, Ismail et al. (2004) synthesized similar compounds with antiprotozoal agents, indicating potential medical applications Ismail et al., 2004.

Biological Activities and Potential Applications

- Shipilovskikh and Rubtsov (2014) investigated compounds containing 3-imino-3H-furan-2-one, which are structurally related to the query compound, for their biological activity, suggesting possible therapeutic uses Shipilovskikh & Rubtsov, 2014.

- Palkar et al. (2017) designed and synthesized analogs of pyrazole-5-ones, including compounds with a structure akin to the query compound, displaying significant antibacterial activity, hinting at its potential in medical applications Palkar et al., 2017.

Analytical and Spectroscopic Studies

- Patel (2020) conducted analytical and spectral studies on furan ring-containing ligands, like the query compound, to explore their antimicrobial properties Patel, 2020.

- Naganathan et al. (2015) reported the process development and scale-up of a kinase inhibitor with a benzoxazepine core, structurally similar to the query compound, showcasing its potential in drug development Naganathan et al., 2015.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O4/c1-2-19-7-8-22-12-4-3-10(9-11(12)16(19)21)18-15(20)13-5-6-14(17)23-13/h3-6,9H,2,7-8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHCFTJTTUIZGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

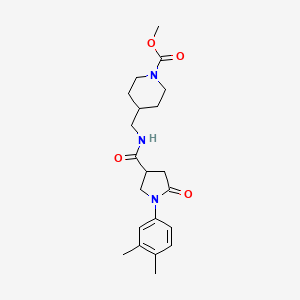

![5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B3008861.png)

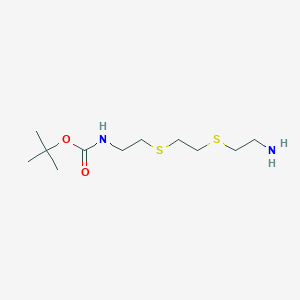

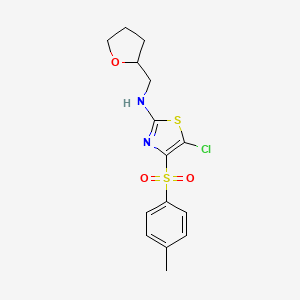

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3008869.png)

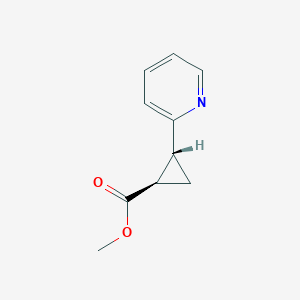

![Diethyl 2-[(2,5-difluoroanilino)methylene]malonate](/img/structure/B3008871.png)

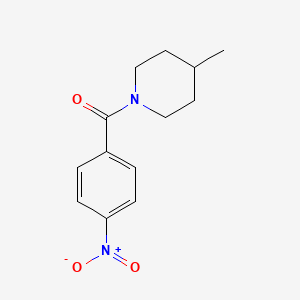

![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3008881.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3008882.png)